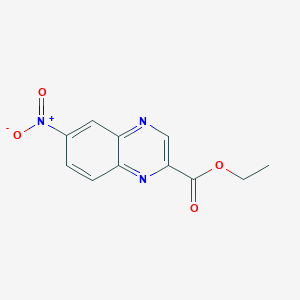

Ethyl 6-nitroquinoxaline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-nitroquinoxaline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-2-18-11(15)10-6-12-9-5-7(14(16)17)3-4-8(9)13-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUPZYSFLXBIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704699 | |

| Record name | Ethyl 6-nitroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4244-38-6 | |

| Record name | Ethyl 6-nitroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Nitroquinoxaline 2 Carboxylate and Analogues

Direct Esterification Routes to Ethyl 6-nitroquinoxaline-2-carboxylate

Direct esterification is a fundamental transformation in organic chemistry that can be applied to the synthesis of this compound from its corresponding carboxylic acid.

Esterification of Quinoxaline-2-carboxylic Acids

The most direct route to this compound is the Fischer esterification of 6-nitroquinoxaline-2-carboxylic acid. This classic acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, a large excess of ethanol is typically used, often serving as the solvent. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol molecule. openstax.org Subsequent dehydration yields the final ester product and water. openstax.org

Table 1: Reaction Conditions for Fischer Esterification

| Reactant | Reagent | Catalyst | Conditions | Product |

|---|

Precursor Synthesis and Intermediate Transformations for Nitroquinoxalines

An alternative and widely used approach involves the construction of the 6-nitroquinoxaline (B1294896) ring system from simpler, acyclic, or aromatic precursors. This multi-step approach offers flexibility in introducing various substituents onto the quinoxaline (B1680401) scaffold.

Synthesis of Nitro-Substituted o-Phenylenediamines

The key precursor for the synthesis of the target molecule via cyclocondensation is 4-nitro-o-phenylenediamine (B140028) (also known as 4-nitro-1,2-diaminobenzene). A common and effective method for its preparation is the selective reduction of 2,4-dinitroaniline (B165453). One established laboratory procedure involves the use of ammonium (B1175870) sulfide (B99878), generated in situ from hydrogen sulfide and ammonia, to selectively reduce one of the two nitro groups. sapub.org The reaction is typically carried out in an ethanol-ammonia mixture, where hydrogen sulfide gas is passed through a heated suspension of 2,4-dinitroaniline. sapub.org This method takes advantage of the different electronic environments of the two nitro groups, allowing for the preferential reduction of the nitro group at the 4-position.

Another method involves catalytic hydrogenation of 2,4-dinitroaniline using catalysts like palladium on carbon (Pd/C) in the presence of hydrazine (B178648) hydrate (B1144303). masterorganicchemistry.com

Table 2: Selected Methods for Synthesis of 4-nitro-o-phenylenediamine

| Starting Material | Reagents | Solvent | Typical Yield |

|---|---|---|---|

| 2,4-Dinitroaniline | H₂S, NH₄OH | Ethanol | 70-76% sapub.org |

Cyclocondensation Reactions for Quinoxaline Ring Formation

The formation of the quinoxaline ring is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org To synthesize this compound, 4-nitro-o-phenylenediamine is reacted with an ethyl ester of a 2-oxoacid, such as ethyl pyruvate (B1213749) or ethyl glyoxalate. This reaction is a facile and widely used method for quinoxaline synthesis. sapub.org The reaction proceeds by the initial formation of a Schiff base between one of the amino groups of the diamine and a carbonyl group of the α-ketoester, followed by an intramolecular cyclization and subsequent dehydration (aromatization) to form the stable quinoxaline ring. The reaction is often carried out in a protic solvent like ethanol or methanol (B129727), sometimes with the addition of a catalytic amount of acid to facilitate the dehydration step.

Nitration Strategies for Quinoxaline Scaffolds

While building the ring from a nitrated precursor is common, another theoretical approach is the direct nitration of a pre-existing ethyl quinoxaline-2-carboxylate scaffold. However, the electrophilic nitration of the quinoxaline ring system is not straightforward. The pyrazine (B50134) ring is electron-deficient and deactivates the entire molecule towards electrophilic aromatic substitution. Nitration of the parent quinoxaline molecule requires harsh, forcing conditions (e.g., concentrated nitric acid and oleum (B3057394) at 90°C) and tends to yield a mixture of products, primarily the 5-nitro and 5,7-dinitro derivatives. sapub.org The directing effects of the existing ester group at the 2-position would further complicate the regioselectivity, making the selective synthesis of the 6-nitro isomer by this method challenging and low-yielding. Therefore, this is generally not the preferred synthetic route.

Functionalization and Derivatization of this compound Scaffolds

The this compound scaffold possesses two primary reactive sites for further functionalization: the nitro group and the ester group. These sites allow for a range of chemical transformations to generate a library of derivatives.

A significant transformation is the reduction of the 6-nitro group to a 6-amino group. This can be achieved using various reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a common and efficient method. mdpi.com Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective for this transformation. acs.org The resulting ethyl 6-aminoquinoxaline-2-carboxylate is a key intermediate for further derivatization, such as diazotization or acylation of the amino group.

The ester group at the 2-position is also amenable to modification. For instance, treatment of ethyl quinoxaline-2-carboxylates with hydrazine hydrate can convert the ester into the corresponding carbohydrazide (B1668358) (e.g., 6-nitroquinoxaline-2-carbohydrazide). sapub.org This hydrazide can then serve as a building block for the synthesis of other heterocyclic systems, such as oxadiazoles. sapub.org

Furthermore, the nitro group itself can be subject to nucleophilic aromatic substitution (SₙAr) reactions, although this is less common than reduction. For example, in related nitroquinoxaline systems, the nitro group can be displaced by nucleophiles like methoxide, facilitated by reagents like potassium cyanide. sapub.org

Table 3: Common Derivatization Reactions

| Functional Group | Reaction | Reagents | Product Type |

|---|---|---|---|

| 6-Nitro Group | Reduction | H₂, Pd/C or SnCl₂, HCl | 6-Aminoquinoxaline |

Modifications at the Carboxylate Moiety (e.g., Hydrazide Formation)

The ethyl ester functional group is a common starting point for derivatization. One of the most fundamental transformations is its conversion to a carbohydrazide. This reaction is typically achieved by treating the ester with hydrazine hydrate, often in a refluxing alcoholic solvent like ethanol. sapub.orgnih.gov The resulting 6-nitroquinoxaline-2-carbohydrazide is a key intermediate, as the hydrazide moiety is a versatile nucleophile and a precursor for the synthesis of various five-membered heterocycles. sapub.orgnih.gov

The general transformation is a well-established method for converting esters to hydrazides, valued for its efficiency and the utility of the product. rjptonline.org This conversion serves as the initial step for building more complex molecular architectures, such as oxadiazole rings. sapub.org

Table 1: Synthesis of Quinoxaline-2-carbohydrazide

| Starting Material | Reagent | Product | Reference |

|---|

Substitutions and Alkylations on the Quinoxaline Core (e.g., N-alkylation, reaction with monohalogenated agents)

The quinoxaline core itself can undergo substitution and alkylation reactions, primarily at the nitrogen atoms. N-alkylation of the quinoxaline ring system can be accomplished using various alkylating agents. For instance, the reaction of o-phenylenediamine derivatives with reagents like dimethyl sulphate or ethyl chloroacetate (B1199739) can lead to the formation of N-alkylated quinoxalinone structures. sapub.org While this demonstrates the feasibility of N-alkylation in the synthesis of quinoxaline scaffolds, direct N-alkylation on a pre-formed this compound would depend on the specific reaction conditions and the reactivity of the nitrogen atoms, which are influenced by the electron-withdrawing nitro and carboxylate groups.

Another approach involves the nucleophilic aromatic substitution (SNAr) on halogenated quinoxalines. Chlorine atoms on the quinoxaline ring, for example, can be displaced by various nucleophiles, including amines, to introduce new substituents onto the core structure. mdpi.com This method is particularly useful for building diversity from a common halogenated intermediate.

Table 2: Examples of Quinoxaline Core Modifications

| Reaction Type | Starting Material Type | Reagent Type | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | o-phenylenediamine | Dimethyl sulphate | 3-methyl-1H-quinoxalin-2-one | sapub.org |

Formation of Fused Heterocyclic Systems from Quinoxaline Intermediates (e.g., pyrimido[1,2-a]quinoxalines, oxadiazoles)

The functional groups on this compound and its derivatives serve as handles for constructing fused heterocyclic systems.

Oxadiazole Formation: A prominent example is the synthesis of 1,3,4-oxadiazoles. This process typically begins with the conversion of the ethyl carboxylate to the corresponding hydrazide, as described in section 2.3.1. sapub.org This hydrazide intermediate can then undergo cyclization with various one-carbon synthons. For example, reaction with cyanogen (B1215507) bromide can yield a 5-(quinoxalin-3-yl)-1,3,4-oxadiazol-2-amine. sapub.org Alternatively, condensation of the hydrazide with aromatic aldehydes forms N'-arylidene carbohydrazides, which can be cyclized using reagents like acetic anhydride (B1165640) to produce 3-aryl-5-(quinoxalin-3-yl)-1,3,4-oxadiazole derivatives. sapub.orgnih.gov This multi-step approach highlights the utility of the initial ester as a gateway to more complex heterocyclic scaffolds. ijper.orgrsc.orgorganic-chemistry.org

Pyrimido[1,2-a]quinoxaline Formation: The quinoxaline ring can also serve as a foundation for building fused pyrimidine (B1678525) rings, leading to the pyrimido[1,2-a]quinoxaline system. nih.gov One synthetic strategy involves the cyclization of N-acyl-N'-(o-nitroaryl)-1,3-propanediamines, which first form a tetrahydropyrimidine (B8763341) ring that subsequently undergoes spontaneous heterocyclization to yield the fused quinoxaline N-oxide system. researchgate.net Another method involves the reaction of acyl(quinoxalin-2-yl)ketenes, generated via thermal decarbonylation, with Schiff bases to form pyrimido[1,6-a]quinoxaline derivatives. nih.gov

Table 3: Synthesis of Fused Heterocyclic Systems

| Target System | Quinoxaline Intermediate | Key Reagents | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Quinoxaline-2-carbohydrazide | Cyanogen Bromide or Aromatic Aldehyde/Ac₂O | sapub.org |

| Pyrimido[1,2-a]quinoxaline | N-(o-nitroaryl)-1,3-propanediamine | Ethyl polyphosphate (PPE) | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to quinoxaline systems. nih.govrsc.orgeie.gr The Suzuki-Miyaura coupling, in particular, is a widely used method for creating biaryl structures by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org

Halogenated quinoxalines are excellent substrates for these reactions. nih.govnih.gov For instance, 2,6-dichloroquinoxaline (B50164) can undergo regioselective Suzuki-Miyaura coupling, where the selectivity is controlled by electronic factors, allowing for the stepwise introduction of different aryl groups at the 2- and 6-positions. researchgate.netresearchgate.net The general mechanism involves three key steps: oxidative addition of the haloquinoxaline to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology provides a robust route to functionalized quinoxaline derivatives that would be difficult to access through other means. nih.gov

Table 4: Suzuki-Miyaura Coupling of a Dihaloquinoxaline

| Substrate | Coupling Partner | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| 2,6-Dichloroquinoxaline | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Aryl-6-chloroquinoxaline | researchgate.net |

Chemical Reactivity and Mechanistic Organic Transformations of Ethyl 6 Nitroquinoxaline 2 Carboxylate Derivatives

Reactions of the Ester Functional Group

The ethyl ester group at the 2-position of the quinoxaline (B1680401) ring is susceptible to a variety of nucleophilic acyl substitution reactions, typical of carboxylic acid esters. These transformations are fundamental in modifying the periphery of the molecule, allowing for the introduction of diverse functional groups.

One of the most common reactions is hydrolysis , which converts the ester into the corresponding carboxylic acid, 6-nitroquinoxaline-2-carboxylic acid. This reaction can be carried out under either acidic or basic conditions. Alkaline hydrolysis, for instance, proceeds via the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. researchgate.net

Another important transformation is amidation , where the ester is converted into an amide. This is typically achieved by reacting the ester with an amine. The reaction of quinoxaline-2-carboxylic acid, which can be derived from the corresponding ethyl ester, with various amines in the presence of a coupling agent like oxalyl chloride, leads to the formation of a series of N-substituted quinoxaline-2-carboxamides. nih.gov This reaction is crucial for the synthesis of compounds with potential biological activity. For instance, a range of quinoxaline-2-carboxamide (B189723) derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net

Transesterification is another potential reaction, where the ethyl group of the ester is exchanged with another alkyl group by reacting with a different alcohol in the presence of an acid or base catalyst. For example, the transesterification of lower alkyl esters of quinoxaline-2-carboxylic acid-1,4-dioxides with ethylene (B1197577) glycol has been reported. google.com

| Reaction | Reagents and Conditions | Product | Reference |

| Hydrolysis | Aqueous acid or base, heat | 6-nitroquinoxaline-2-carboxylic acid | researchgate.net |

| Amidation | Amine, coupling agent (e.g., oxalyl chloride) | N-substituted 6-nitroquinoxaline-2-carboxamide | nih.govresearchgate.net |

| Transesterification | Alcohol, acid or base catalyst | Alkyl 6-nitroquinoxaline-2-carboxylate | google.com |

Reactivity Pertaining to the Nitro Substituent

The nitro group at the 6-position is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. It deactivates the benzene (B151609) portion of the quinoxaline ring towards electrophilic substitution while activating it towards nucleophilic aromatic substitution. Furthermore, the nitro group itself can undergo various transformations, most notably reduction.

The reduction of the nitro group to an amino group is a pivotal transformation, as it provides a gateway to a wide array of further functionalization. This reduction can be achieved using various reducing agents. A common method involves the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid. acs.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also an effective method for this transformation. sapub.org The resulting 6-aminoquinoxaline-2-carboxylate is a key intermediate for the synthesis of various derivatives. For instance, the reduction of 2,3-diphenyl-6-nitroquinoxaline to the corresponding amine has been successfully carried out using Pd/C. ripublication.com

The choice of reducing agent can sometimes lead to intermediate reduction products. For example, under specific conditions, the nitro group can be partially reduced to a nitroso or hydroxylamino group. mdpi.com

| Reducing Agent | Conditions | Product | Reference |

| SnCl₂/HCl | Acidic medium | 6-aminoquinoxaline-2-carboxylate | acs.org |

| H₂/Pd-C | Catalytic hydrogenation | 6-aminoquinoxaline-2-carboxylate | sapub.orgripublication.com |

| NaBH₄/Ni(PPh₃)₄ | - | Aromatic amines | youtube.com |

| Zinc/Hydrazine (B178648) glyoxylate | Room temperature | Aromatic amines |

Transformations Involving the Quinoxaline Heterocyclic Ring

The quinoxaline ring system, being electron-deficient, exhibits a rich and diverse reactivity, particularly in the context of nucleophilic and reductive transformations. The presence of the nitro group further enhances this electron deficiency, making the ring system more susceptible to certain reactions.

The electron-deficient nature of the quinoxaline ring, amplified by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNA_r) . While direct substitution on the benzene ring is activated by the nitro group, the pyrazine (B50134) ring is also prone to nucleophilic attack. For instance, 2,3-diphenyl-6-nitroquinoxaline reacts with potassium cyanide in methanol (B129727) to yield 6-methoxy-2,3-diphenyl-quinoxaline-5-carbonitrile, demonstrating a nucleophilic substitution at the 5-position. sapub.org

Nucleophilic addition reactions can also occur, particularly on the pyrazine ring. These reactions involve the initial addition of a nucleophile to one of the carbon atoms of the pyrazine ring, leading to a temporary loss of aromaticity. numberanalytics.comyoutube.comyoutube.comlibretexts.orgyoutube.com

The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. The presence of the strongly deactivating nitro group at the 6-position further diminishes the reactivity of the benzene ring towards electrophiles. libretexts.orglibretexts.org Consequently, electrophilic substitution reactions on ethyl 6-nitroquinoxaline-2-carboxylate are challenging and typically require harsh reaction conditions. If substitution were to occur, it would be directed to the 5- or 8-positions of the benzene ring, as these are the least deactivated positions. masterorganicchemistry.com Nitration of quinoxaline itself under forcing conditions (conc. HNO₃, Oleum (B3057394), 90°C) results in the formation of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. masterorganicchemistry.com

As discussed in section 3.2, the most significant reductive transformation of this compound is the reduction of the nitro group to an amino group . This transformation is a key step in the synthesis of a wide range of quinoxaline derivatives with potential applications in medicinal chemistry and materials science. sapub.orgripublication.com The resulting amino group can be further diazotized and converted into various other functional groups, or it can participate in condensation and cyclization reactions.

The quinoxaline scaffold is a valuable platform for the construction of more complex, polycyclic systems . These reactions often involve the functional groups attached to the quinoxaline ring or the ring nitrogen atoms. For example, derivatives of quinoxaline-2-carboxylic acid can be used to synthesize fused heterocyclic systems. Ethyl quinoxaline-2-carboxylate can react with hydrazine to form the corresponding carbohydrazide (B1668358), which can then be cyclized to form oxadiazole rings. sapub.org

Furthermore, the amino group, obtained from the reduction of the nitro group, can be a key functionality for building fused ring systems. For instance, condensation of a 1,2-diaminoquinoxaline with a dicarbonyl compound can lead to the formation of a new pyrazine ring, resulting in a polycyclic aromatic system. nih.govrsc.orgmdpi.comarkat-usa.orgorganic-chemistry.org

Advanced Spectroscopic and Computational Characterization of Ethyl 6 Nitroquinoxaline 2 Carboxylate and Its Analogues

Spectroscopic Elucidation of Molecular Structure

A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR and Raman), and High-Resolution Mass Spectrometry (HRMS), provides a complete picture of the molecular framework of Ethyl 6-nitroquinoxaline-2-carboxylate.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, the ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring and the protons of the ethyl ester group. The aromatic region typically displays signals for the protons at the C3, C5, C7, and C8 positions. Due to the electron-withdrawing nature of the nitro group at the C6 position and the carboxylate group at the C2 position, the aromatic protons are expected to be deshielded, appearing in the downfield region of the spectrum, generally between 7.5 and 9.5 ppm. The proton at C5, being adjacent to the nitro group, is expected to show a doublet, as is the proton at C7. The proton at C8 would likely appear as a doublet of doublets due to coupling with both H5 and H7. The quinoxaline C3-H proton typically appears as a singlet further downfield. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, shifted by the adjacent oxygen atom.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for each of the 11 unique carbon atoms in the molecule. The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum, often around 160-170 ppm. The carbons of the quinoxaline ring appear in the aromatic region (approximately 120-150 ppm), with their exact shifts influenced by the attached substituents. The carbons bearing the nitro and carboxylate groups (C6 and C2) would be significantly affected. The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from analogous quinoxaline structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | | H3 | ~9.4 (s) | C2: ~145 | | H5 | ~8.8 (d) | C3: ~148 | | H7 | ~8.6 (dd) | C5: ~125 | | H8 | ~8.3 (d) | C6: ~149 | | -OCH₂CH₃ | ~4.5 (q) | C7: ~130 | | -OCH₂CH₃ | ~1.4 (t) | C8: ~132 | | | | C4a: ~140 | | | | C8a: ~142 | | | | -C =O | ~164 | | | | -OC H₂CH₃ | ~63 | | | | -OCH₂C H₃ | ~14 |

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands characteristic of its functional groups. The most prominent bands include:

C=O Stretching: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, corresponding to the carbonyl group of the ethyl ester.

NO₂ Stretching: Two distinct bands are characteristic of the nitro group: an asymmetric stretching vibration typically appearing between 1500-1560 cm⁻¹ and a symmetric stretching vibration between 1345-1385 cm⁻¹.

C=N and C=C Stretching: The aromatic quinoxaline core gives rise to several medium to strong bands in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C bonds within the heterocyclic and benzene (B151609) rings.

C-O Stretching: The C-O single bond stretches of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| Ester C=O | Stretching | 1720 - 1740 | Medium |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1560 | Medium-Strong |

| Nitro NO₂ | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C=N/C=C | Stretching | 1450 - 1620 | Strong |

| Ester C-O | Stretching | 1100 - 1300 | Weak |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₁H₉N₃O₄. The calculated exact mass (monoisotopic mass) for this formula is 247.05931 Da. HRMS analysis would be expected to show a molecular ion peak ([M]+ or [M+H]+) that matches this theoretical value to within a few parts per million (ppm), providing definitive confirmation of the compound's identity and purity.

Table 3: Molecular Formula and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃O₄ |

| Molecular Weight | 247.21 g/mol |

| Exact Mass | 247.05931 Da |

X-ray Crystallographic Analysis of Solid-State Structures

While a crystal structure for this compound itself is not publicly available, analysis of the closely related analogue, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, provides significant insight into the expected solid-state conformation and intermolecular interactions. researchgate.net

X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal lattice. For quinoxaline derivatives, the core ring system is typically planar or nearly planar. In the analogue 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, the dihydroquinoxaline ring system is essentially planar. researchgate.net It is expected that the quinoxaline ring of this compound would also be planar to maximize aromatic stabilization.

The ethyl carboxylate group at the C2 position would likely be nearly coplanar with the quinoxaline ring to facilitate electronic conjugation, although some torsion is possible to minimize steric hindrance. Bond lengths and angles would be consistent with standard values for sp² hybridized carbons and nitrogens in an aromatic system, with some distortions induced by the electron-withdrawing substituents. For instance, the C-N bonds of the nitro group and the C-C bond of the carboxylate group would exhibit lengths indicative of their electronic environment.

Table 4: Representative Bond Parameters from Analogous Quinoxaline Structures

| Bond | Typical Bond Length (Å) | Angle | **Typical Bond Angle (°) ** |

|---|---|---|---|

| Aromatic C=C | 1.37 - 1.42 | C-C-C (in ring) | 118 - 122 |

| Aromatic C=N | 1.32 - 1.36 | C-N-C (in ring) | 116 - 119 |

| C-NO₂ | ~1.48 | O-N-O | ~125 |

| C-C(O)O | ~1.50 | C-C=O | ~124 |

| C=O | ~1.21 | O=C-O | ~125 |

| C-O (ester) | ~1.35 | C-O-C | ~117 |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. Analysis of related structures indicates that the crystal packing of this compound would likely be dominated by a combination of hydrogen bonding and π-stacking interactions. researchgate.netnih.gov

C—H⋯O Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro and carboxylate groups as acceptors are expected to be prevalent. These interactions play a crucial role in linking molecules into extended chains or sheets. researchgate.net

π-π Stacking: The planar, electron-deficient quinoxaline rings are prone to engage in π-π stacking interactions. These interactions, often in a slipped or offset arrangement, are a major stabilizing force in the crystal packing of aromatic heterocyclic compounds. In the crystal structure of the analogue 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, slipped π-stacking interactions are observed. researchgate.net

These interactions collectively dictate the macroscopic properties of the solid material, including its melting point and solubility.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides powerful tools for understanding the molecular structure, electronic properties, and intermolecular interactions of complex organic molecules like this compound and its analogues. These in-silico methods complement experimental data, offering insights at an atomic level that are often difficult to obtain through empirical means alone.

Density Functional Theory (DFT) for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic characteristics of quinoxaline derivatives. researchgate.net Calculations are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311G(d,p) basis set to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

Geometrical Optimization: A primary application of DFT is the optimization of the molecular geometry in the gas phase. nih.gov This process determines the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For quinoxaline systems, these theoretical calculations have shown excellent agreement with experimental geometric parameters obtained from single-crystal X-ray diffraction, validating the accuracy of the computational model. researchgate.netnih.gov This correlation confirms that the computed structure is a reliable representation of the molecule's conformation.

Electronic Properties: DFT is also instrumental in elucidating the electronic nature of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govajchem-a.com A smaller energy gap suggests higher reactivity. nih.gov For a related 6-nitroquinoxaline (B1294896) derivative, the calculated HOMO-LUMO energy gap was found to be 3.8904 eV. researchgate.net

Another useful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net In these maps, negative potential regions (typically colored red) are associated with lone pairs of electronegative atoms and indicate sites susceptible to electrophilic attack, while positive potential regions (blue) highlight areas prone to nucleophilic attack. researchgate.net

| Computational Parameter | Typical Application | Significance |

| Method/Basis Set | B3LYP/6-311G(d,p) | Provides optimized molecular geometry and electronic properties. nih.gov |

| HOMO Energy | Frontier Molecular Orbital Analysis | Indicates electron-donating capability. ajchem-a.com |

| LUMO Energy | Frontier Molecular Orbital Analysis | Indicates electron-accepting capability. ajchem-a.com |

| HOMO-LUMO Gap (ΔE) | Chemical Reactivity Assessment | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |

| MEP Map | Reactivity Site Prediction | Visualizes electron density to identify nucleophilic and electrophilic centers. researchgate.netresearchgate.net |

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the crystalline environment.

Other notable interactions include C···C (7.3%), H···C/C···H (4.6%), and H···N/N···H (3.0%) contacts. nih.govresearchgate.net The quantitative breakdown of these interactions is essential for understanding the forces that govern the supramolecular assembly and polymorphism of the compound. nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 43.5% | The most abundant contact, reflecting the high hydrogen content of the molecule. nih.govresearchgate.net |

| H···O/O···H | 30.8% | Significant interactions involving the oxygen atoms of the nitro and ethoxy groups. nih.govresearchgate.net |

| C···C | 7.3% | Indicates the presence of π-stacking interactions between aromatic rings. nih.govresearchgate.net |

| H···C/C···H | 4.6% | Represents weaker C-H···π interactions. researchgate.net |

| H···N/N···H | 3.0% | Contacts involving the nitrogen atoms of the quinoxaline ring. researchgate.net |

Computational Studies on Molecular Conformation and Stability

Computational methods are vital for exploring the conformational landscape and stability of flexible molecules. For this compound, this includes the orientation of the ethyl carboxylate group relative to the rigid quinoxaline ring system.

Studies on analogues have shown that the asymmetric unit of the crystal can contain multiple independent molecules with slight conformational differences. nih.gov For example, the dihedral angle between the mean planes of the pyrazine (B50134) and benzene rings in the quinoxaline core can vary slightly, with reported values around 3-5°. nih.gov

The stability of a particular conformation is confirmed when the geometry optimized using DFT in the gas phase closely matches the structure observed in the solid state by X-ray crystallography. nih.gov This agreement indicates that the computationally determined structure is a stable, low-energy conformer and not significantly distorted by crystal packing forces. Potential Energy Surface (PES) scans can also be employed to systematically rotate flexible bonds (like those in the ethyl group) to identify the global minimum energy conformer and map the energy barriers between different rotational isomers, providing a comprehensive understanding of the molecule's conformational preferences and stability. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for Ethyl 6 Nitroquinoxaline 2 Carboxylate Derivatives in Biological Contexts

Systematic Modification of Substituents on the Quinoxaline (B1680401) Core

The quinoxaline nucleus serves as a versatile template for chemical modification. The nature, position, and electronic properties of substituents on the benzene (B151609) and pyrazine (B50134) rings are critical determinants of the molecule's interaction with biological targets.

The nitro (NO₂) group, a strong electron-withdrawing substituent, significantly impacts the electronic properties and, consequently, the biological activity of the quinoxaline scaffold. Its presence can alter molecular polarity, which may favor interactions with nucleophilic sites within protein structures like enzymes. nih.gov The reduction of the nitro group within cells can also produce toxic intermediates, a mechanism relevant to its antimicrobial and cytotoxic effects. nih.gov

| Substituent Modification | Position | Observed Effect on Biological Activity | Compound Class |

| Electron-withdrawing group (e.g., NO₂) | 6 or 7 | Enhanced cytotoxicity | Quinoxaline 1,4-di-N-oxides nih.gov |

| Electron-withdrawing group (e.g., NO₂) | 7 | Decreased anticancer activity | Specific quinoxaline-triazole series mdpi.com |

| Halo-substituent (electron-withdrawing) | Benzene Ring | Increased anti-trypanosomal activity | Quinoxaline 1,4-di-N-oxides nih.gov |

The ester group at the C-2 position of the quinoxaline ring is a key site for modification to modulate biological efficacy. Variations in the alkyl chain of the ester can significantly alter properties such as lipophilicity, steric bulk, and metabolic stability, thereby affecting potency.

For antimycobacterial activity, the nature of the ester group is a critical factor. Research on quinoxaline 1,4-di-N-oxide derivatives has shown that an ethoxycarbonyl group (as in ethyl carboxylate) at the C-2 position generally enhances activity against M. tuberculosis. mdpi.comresearchgate.net In contrast, replacing the ethyl group with a bulkier isopropyl group at the same position can lead to a significant decrease in antimycobacterial efficacy. mdpi.com This suggests that steric hindrance at this position may be detrimental to the interaction with the biological target.

Conversely, for other biological activities, a different trend is observed. In the context of anticancer activity, the efficacy of quinoxaline 1,4-di-N-oxides was found to improve with increasing bulk of the substituent in the carbonyl group, following the order: ethyl < isopropyl < tert-butyl. nih.gov Similarly, isopropyl esters of quinoxaline-7-carboxylate 1,4-di-N-oxide demonstrated superior antigiardiasis activity compared to reference drugs. researchgate.net These findings underscore how the optimal functional group at a specific position is highly dependent on the targeted disease and the specific molecular interactions required for efficacy.

| Functional Group at C-2 | Biological Target | Impact on Efficacy |

| Ethoxycarbonyl | M. tuberculosis | Enhanced activity mdpi.com |

| Isopropyl ester | M. tuberculosis | Decreased activity mdpi.com |

| Ethyl ester | Cancer cells | Lower activity relative to bulkier esters nih.gov |

| Isopropyl ester | Giardia lamblia | High activity researchgate.net |

Exploration of Side Chain Effects on Biological Efficacy

Beyond the core substituents, the addition and modification of side chains at various positions on the quinoxaline ring provide another avenue for optimizing biological activity. The length, flexibility, and chemical nature of these side chains are pivotal.

The potency of bioactive molecules can exhibit a clear dependency on the length of an aliphatic side chain. For example, in a related class of compounds, the potency of dopamine (B1211576) uptake inhibitors was shown to increase with the elongation of an aliphatic side chain from methyl to propyl, following an inverted U-shape response where further elongation led to decreased activity. ub.edu This principle suggests that an optimal side chain length exists for fitting into a specific binding pocket.

Computational Approaches to SAR and Ligand Design

Computational chemistry provides powerful tools to rationalize observed SAR and guide the design of new, more potent derivatives. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two key in silico approaches used extensively in the study of quinoxaline-based compounds.

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecular target, typically a protein receptor. This technique predicts the preferred binding orientation and affinity of a ligand, offering insights into the molecular basis of its activity.

Docking studies performed on various quinoxaline derivatives have successfully identified key interactions within the binding sites of different therapeutic targets. For example, docking of quinoxaline derivatives into the active site of aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications, revealed crucial interactions with amino acid residues TYR 48, HIE 110, TRP 111, and TRP 219. tandfonline.com In studies targeting the Epidermal Growth Factor Receptor (EGFR) for anticancer applications, docking simulations showed that potent quinoxaline inhibitors form hydrogen bonds with key residues such as LYS721 and MET769. nih.govnih.gov Similarly, when quinoxaline derivatives were docked against the β-tubulin protein, another anticancer target, specific binding orientations within the active site were identified. nih.gov These computational insights are invaluable for understanding how modifications to the quinoxaline scaffold, such as altering substituents or side chains, can enhance binding affinity and, therefore, biological activity. researchgate.net

| Biological Target | Key Interacting Residues Identified by Docking | Therapeutic Area |

| Aldose Reductase 2 (ALR2) | TYR 48, HIE 110, TRP 111, TRP 219 tandfonline.com | Diabetic Complications |

| EGFR | LYS721, MET769 nih.govnih.gov | Cancer |

| β-tubulin | Binding within the active site nih.gov | Cancer |

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of known molecules, a QSAR model can identify the key physicochemical properties (descriptors) that govern their efficacy.

Both 2D and 3D-QSAR models have been successfully developed for quinoxaline derivatives across various therapeutic areas. For instance, 2D and 3D-QSAR models for anti-tubercular quinoxalines identified important topological, electrostatic, and steric field effects as being critical for activity. nih.gov These models were developed using statistical methods like partial least squares (PLS) combined with variable selection techniques such as Genetic Algorithms (GA) and Simulated Annealing (SA). nih.gov

In another study focused on anticancer agents against triple-negative breast cancer, a 2D-QSAR model identified five molecular descriptors—Epsilon3 (an energy dispersive descriptor), T_T_C_6 (a protein-coding gene descriptor), MMFF_6 (a molecular force field descriptor), XA (most hydrophobic hydrophilic distance), and Zcomp Dipole—that were correlated with anticancer activity. nih.gov Furthermore, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to antifungal quinoxaline derivatives, generating contour maps that visualize regions where steric bulk or electrostatic properties should be modified to enhance activity. mdpi.com These predictive models are instrumental in prioritizing the synthesis of new derivatives with a higher probability of success.

Ligand-Based and Structure-Based Drug Design Principles for Ethyl 6-nitroquinoxaline-2-carboxylate Derivatives in Biological Contexts

The strategic design of novel therapeutic agents derived from this compound hinges on two complementary computational chemistry pillars: ligand-based and structure-based drug design. In the absence of a crystal structure for a biological target, ligand-based methods leverage the information from known active molecules. Conversely, when the three-dimensional structure of the target is available, structure-based approaches allow for the direct design of potent inhibitors.

Ligand-Based Drug Design

Ligand-based drug design methodologies are predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. The primary tools in ligand-based design include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. By identifying key molecular descriptors—physicochemical properties such as hydrophobicity, electronics, and sterics—that influence activity, QSAR models can predict the potency of novel, unsynthesized derivatives of this compound.

For a hypothetical series of this compound derivatives targeting a specific kinase, a QSAR study might reveal the following relationships:

Electron-withdrawing groups at the 7-position: The presence of strongly electron-withdrawing substituents on the quinoxaline ring could enhance inhibitory activity by modulating the electronic properties of the heterocyclic system.

Hydrophobicity of the ester group: Varying the alkyl chain of the ester at the 2-position could demonstrate a parabolic relationship with activity, where an optimal lipophilicity is required for target engagement.

Steric bulk at the 3-position: The introduction of bulky substituents might be detrimental to activity, suggesting a sterically constrained binding pocket.

A 2D-QSAR model for a series of quinoxaline derivatives might be expressed by an equation like:

pIC₅₀ = -0.25 * (logP)² + 1.5 * logP + 0.8 * σ + 2.1 * Eₛ + 4.5

This equation indicates that the biological activity (pIC₅₀) is dependent on the hydrophobicity (logP), the electronic effect of substituents (σ), and their steric properties (Eₛ).

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. A pharmacophore model for a series of this compound derivatives might reveal the necessity of:

A hydrogen bond acceptor (the nitro group at the 6-position).

An additional hydrogen bond acceptor (the carbonyl oxygen of the ester).

An aromatic ring (the quinoxaline core).

A hydrophobic feature (the ethyl group of the ester).

This model can then be used to screen virtual libraries of compounds to identify novel scaffolds that fit the pharmacophoric requirements and are likely to be active.

Structure-Based Drug Design

When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. This approach involves analyzing the binding site of the target and designing ligands that can fit snugly and interact favorably with key amino acid residues. Molecular docking is a primary technique used in this context.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies into the ATP-binding site of a target kinase, for instance, could provide valuable insights for lead optimization.

For example, docking studies of a series of quinoxaline-2-carboxylic acid analogs into the active site of Pim-1 kinase have demonstrated that the carboxylic acid moiety can form a crucial salt bridge with a catalytic lysine (B10760008) residue. nih.govresearchgate.net While this compound has an ester instead of a carboxylic acid, this finding suggests that modifications at this position are critical for binding. The docking analysis could reveal:

Key Hydrogen Bonds: The nitrogen atoms of the quinoxaline ring and the oxygen atoms of the nitro group could form hydrogen bonds with backbone or side-chain residues in the binding pocket.

Hydrophobic Interactions: The aromatic quinoxaline core and the ethyl ester group could engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The quinoxaline ring system could participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The insights gained from docking studies can guide the rational design of new derivatives with improved binding affinity and selectivity. For instance, if a specific region of the binding pocket is found to be unoccupied, a substituent could be added to the this compound scaffold to form additional favorable interactions.

The following table illustrates hypothetical docking scores and key interactions for a series of designed this compound derivatives against a target protein.

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

| ENQC-01 | (Parent Compound) | -7.5 | Lys67, Leu120, Phe189 |

| ENQC-02 | 7-chloro substituent | -8.2 | Lys67, Leu120, Phe189, Asp181 |

| ENQC-03 | 3-amino substituent | -8.5 | Lys67, Leu120, Phe189, Glu118 |

| ENQC-04 | Ester replaced with amide | -7.9 | Lys67, Leu120, Phe189, Tyr122 |

By integrating both ligand-based and structure-based design principles, researchers can efficiently navigate the complex process of drug discovery, leading to the development of potent and selective therapeutic agents based on the this compound scaffold.

In Vitro Biological Activities and Potential Applications of Ethyl 6 Nitroquinoxaline 2 Carboxylate and Its Derivatives

Anti-Parasitic Activities in In Vitro Models

Evaluation against Schistosoma Species (Schistosomula, Juvenile and Adult Worms)

Quinoxaline (B1680401) derivatives have been identified as a promising scaffold for the development of new anti-schistosomal compounds. nih.gov Phenotypic screening of various small molecules has led to the identification of quinoxaline-core containing compounds with significant activity against multiple lifecycle stages of Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov The reliance on a single drug, praziquantel, for treating schistosomiasis has prompted the search for alternatives, with quinoxaline derivatives showing potential. nih.govmalariaworld.org

Research has demonstrated that these compounds are effective against the schistosomula, juvenile, and adult worm stages of the parasite in vitro. nih.govnih.govnih.gov In one study, a lead quinoxaline compound (compound 22) demonstrated potent activity, with EC50 values of 0.44 µM on schistosomula, 0.20 µM on juvenile worms, and 84.7 nM on adult worms. nih.gov Further optimization of this lead compound resulted in analogues with even greater potency and selectivity. nih.gov For instance, compound 30 showed an EC50 of 2.59 nM on adult worms. nih.gov

Initial screening of 47 synthesized quinoxaline compounds against newly transformed schistosomula (NTS) identified 16 that killed over 70% of the parasites at a 10 µM concentration. malariaworld.org Subsequent testing of the most active compounds yielded IC50 values as low as ≤0.31 µM against adult S. mansoni. malariaworld.org The presence of a nitro group at the C6 position of the quinoxaline core has been suggested to be important for activity. nih.gov Some derivatives have also shown significant activity against other medically important species, including Schistosoma haematobium and Schistosoma japonicum. nih.gov

| Compound | Parasite Stage | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Lead Compound 22 | Schistosomula | EC50 | 0.44 µM | nih.gov |

| Lead Compound 22 | Juvenile Worms | EC50 | 0.20 µM | nih.gov |

| Lead Compound 22 | Adult Worms | EC50 | 84.7 nM | nih.gov |

| Compound 30 (analogue of 22) | Adult Worms | EC50 | 2.59 nM | nih.gov |

| Various Active Derivatives | Adult Worms | IC50 | ≤0.31 µM | malariaworld.org |

In Vitro Efficacy against Trichomonas vaginalis

Nitroquinoxaline derivatives have been synthesized and evaluated for their in vitro activity against Trichomonas vaginalis, the protozoan parasite that causes the sexually transmitted infection trichomoniasis. nih.gov Studies have shown that certain derivatives display moderate to high activity against the parasite without showing cytotoxic effects on mammalian cells. nih.gov

In a study evaluating two series of nitroquinoxalines, 7-nitroquinoxalin-2-one derivatives were found to be particularly active. nih.gov The most potent compound, 7-Nitro-4-(3-piperidinopropyl)quinoxalin-2-one 9, achieved an IC50 value of 18.26 µM. nih.gov This highlights the potential of the nitroquinoxaline core as a structural basis for developing novel trichomonacidal agents. nih.gov Other studies on quinoxaline derivatives have also reported successful trichomonacidal activities, with some compounds showing IC50 values better than the reference drug metronidazole. nih.gov

| Compound Series/Derivative | Activity Metric | Value | Reference |

|---|---|---|---|

| 7-Nitro-4-(3-piperidinopropyl)quinoxalin-2-one 9 | IC50 | 18.26 µM | nih.gov |

| 7-Nitroquinoxalin-2-one derivatives | Moderate to high in vitro activity | nih.gov | |

| 6-Nitroquinoxaline-2,3-diones | Rather low efficiency | nih.gov |

Preliminary Mechanistic Hypotheses for Anti-Parasitic Action (e.g., target identification)

The precise mechanism of anti-parasitic action for ethyl 6-nitroquinoxaline-2-carboxylate and its derivatives is still under investigation, but preliminary hypotheses point towards multiple potential pathways. For quinoxaline-1,4-di-N-oxide (QdNO) derivatives, a proposed mechanism involves the inhibition of key parasitic enzymes. nih.gov In silico and in vitro studies suggest that these compounds can act as inhibitors of proteins crucial for parasite survival, such as triosephosphate isomerase (TIM) in T. vaginalis and Giardia lamblia, and thioredoxin reductase (TrxR) in Entamoeba histolytica. nih.gov These enzymes are vital for the parasite's energy production and redox homeostasis, respectively. nih.gov

Another proposed mechanism, particularly for nitro-group containing quinoxalines, is the generation of DNA damage. tandfonline.commdpi.com It is hypothesized that the nitro-group can alter the DNA structure of the target cell, thereby inhibiting DNA synthesis. tandfonline.com This mode of action is supported by studies on the antimycobacterial activity of quinoxaline-2-carboxylic acid 1,4-dioxides, where the compounds were confirmed to be DNA-damaging agents through the analysis of drug-resistant mutants. mdpi.com This dual potential of enzyme inhibition and DNA damage suggests that quinoxaline derivatives may act selectively against parasitic cells with minimal effects on host cells. nih.gov

In Vitro Antimicrobial Properties

Antibacterial Spectrum and Potency

Quinoxaline derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov Various synthesized series of these compounds have been tested against bacterial strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.govnih.gov

In one study, a series of 2,3-diaminoquinoxaline derivatives showed significant antibacterial activity, with one novel compound displaying inhibition zones between 10.5 and 14.89 mm against all tested bacterial strains. tandfonline.com Another study focusing on quinoxaline derivatives for agricultural applications found that compound 5k exhibited good antibacterial activity against Acidovorax citrulli. rsc.orgrsc.org Further testing revealed that other derivatives had inhibition rates against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas campestris pv. mangiferaeindicae (Xcm) that were higher than commercial bactericides. rsc.org The antibacterial potency is often determined using methods like disc diffusion, with activity compared to standard antibiotics such as ciprofloxacin. nih.govrfppl.co.in

| Compound Series/Derivative | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound 4c (2,3-diaminoquinoxaline) | Various bacterial strains | Inhibition Zone | 10.5 - 14.89 mm | tandfonline.com |

| Compound 5k | Acidovorax citrulli (Ac) | EC50 | 32.11 µg/mL | rsc.org |

| Compound 5o | Xanthomonas oryzae pv. oryzae (Xoo) | Inhibition Rate at 50 µg/mL | 72.84% | rsc.org |

| Compound 5p | Xanthomonas oryzae pv. oryzae (Xoo) | Inhibition Rate at 50 µg/mL | 76.15% | rsc.org |

| Compound 5p | Xanthomonas campestris pv. mangiferaeindicae (Xcm) | Inhibition Rate at 50 µg/mL | 75.17% | rsc.org |

Antifungal Efficacy

In addition to their antibacterial properties, quinoxaline derivatives have shown significant in vitro efficacy against a range of fungi, including important plant pathogens. nih.govrsc.orgmdpi.com Antifungal activity has been evaluated against species such as Aspergillus niger and Candida albicans, as well as various crop pathogenic fungi like Botrytis cinerea, Rhizoctonia solani, and Gibberella zeae. nih.govmdpi.com

In a study designing quinoxaline derivatives as agricultural fungicides, compounds 5j and 5t exhibited potent activity against Rhizoctonia solani (RS), with EC50 values of 8.54 µg/mL and 12.01 µg/mL, respectively, which was superior to the commercial fungicide azoxystrobin. rsc.orgrsc.org Another study on quinoxaline-2-oxyacetate hydrazide derivatives found that many of the synthesized compounds showed remarkable inhibitory activities against six tested pathogenic fungi. mdpi.com For example, compound 1 had an EC50 of 0.20 µg/mL against R. solani, and 29 compounds in the series had EC50 values below 1.00 µg/mL against the same fungus. mdpi.com The antifungal activity is often assayed using the Sabouraud dextrose agar (B569324) media plate disc diffusion method or the mycelium growth method. nih.govmdpi.com

| Compound Series/Derivative | Fungal Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 5j | Rhizoctonia solani (RS) | EC50 | 8.54 µg/mL | rsc.orgrsc.org |

| Compound 5t | Rhizoctonia solani (RS) | EC50 | 12.01 µg/mL | rsc.orgrsc.org |

| Compound 1 (quinoxaline-2-oxyacetate hydrazide) | Rhizoctonia solani (RS) | EC50 | 0.20 µg/mL | mdpi.com |

| Compound 15 (quinoxaline-2-oxyacetate hydrazide) | Gibberella zeae | EC50 | 0.87 µg/mL | mdpi.com |

| Compound 15 (quinoxaline-2-oxyacetate hydrazide) | Colletotrichum orbiculare | EC50 | 1.01 µg/mL | mdpi.com |

| 2,3-dimethylquinoxaline | Cryptococcus neoformans | MIC | 9 µg/mL | researchgate.net |

In Vitro Anticancer and Anti-Proliferative Investigations

The potential of quinoxaline derivatives as anticancer agents has been extensively evaluated. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines and modulate key cellular processes involved in cancer progression.

Numerous studies have documented the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Several novel quinoxaline derivatives have been synthesized and screened for their in vitro anticancer activity against cell lines including breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinomas. nih.gov Certain derivatives exhibited potent activity, with IC₅₀ values ranging from 0.81 µM to 2.91 µM. nih.gov For instance, a bisfuranylquinoxalineurea analog was identified to have low micromolar potency against a panel of cancer cell lines including lung (A549), prostate (PC3), and breast (MCF-7). researchgate.net

Another study investigating different series of synthesized quinoxaline compounds found that their anti-proliferative activity varied significantly, with some compounds showing IC₅₀ values as low as 2.5 µM against HCT116, HepG2, and MCF-7 cell lines. nih.gov For example, one compound exhibited good anticancer activity against the HepG2 cell line with an IC₅₀ of 9.8 µM, while another showed strong activity against the HCT116 and MCF-7 cell lines with IC₅₀ values of 2.5 µM and 9 µM, respectively. nih.gov Similarly, gallate quinoxalines have been evaluated, with one derivative demonstrating cytotoxicity against HepG2 and MCF-7 cells with IC₅₀ values of 22.48 and 33.42 μmol L-1, respectively. researchgate.net

The table below summarizes the cytotoxic activity of various quinoxaline derivatives against the specified human cancer cell lines.

| Compound/Derivative Type | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Quinoxaline Derivative 11 | MCF-7 | 0.81 | nih.gov |

| Quinoxaline Derivative 11 | HepG2 | 1.25 | nih.gov |

| Quinoxaline Derivative 13 | MCF-7 | 1.54 | nih.gov |

| Quinoxaline Derivative 13 | HepG2 | 2.13 | nih.gov |

| Bisfuranylquinoxalineurea analog (7c) | A549 | Low micromolar | researchgate.net |

| Bisfuranylquinoxalineurea analog (7c) | PC3 | Low micromolar | researchgate.net |

| Compound VIIIc | MCF-7 | 9.0 | nih.gov |

| Compound VIIIa | HepG2 | 9.8 | nih.gov |

| Gallate Quinoxaline (G-A1) | HepG2 | 22.48 | researchgate.net |

| Gallate Quinoxaline (G-A1) | MCF-7 | 33.42 | researchgate.net |

| Benzimidazole Derivative (se-182) | A549 | 15.80 | jksus.org |

| Benzimidazole Derivative (se-182) | HepG2 | 15.58 | jksus.org |

| Benzofuran Derivative (Compound 8) | A549 | 3.5 | mdpi.com |

| Benzofuran Derivative (Compound 8) | HepG2 | 3.8 | mdpi.com |

Beyond direct cytotoxicity, derivatives of this compound influence various cellular processes that are fundamental to cancer cell survival and proliferation. Research has shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest.

For example, treatment of cancer cells with a bisfuranylquinoxalineurea analog resulted in the activation of caspases 3/7 and cleavage of PARP, which are key events in the apoptotic pathway. researchgate.net This suggests that the compound's anticancer effect is mediated through the induction of Mcl-1 dependent apoptosis. researchgate.net Other quinoxaline derivatives have also been identified as potent apoptotic inducers. nih.gov

Furthermore, a related quinolone derivative was found to inhibit the growth of HeLa cells by inducing S and G2/M phase cell cycle arrest and apoptosis. nih.gov This process was characterized by DNA fragmentation, an increase in reactive oxygen species (ROS), and the activation of caspase-3. nih.gov

In Vitro Antiviral Efficacy Studies

The quinoxaline core is also a key structural motif in the development of antiviral agents. Derivatives have shown promise in inhibiting the replication of a variety of viruses, particularly those in the Herpesviridae family.

Quinoxaline derivatives have been investigated for their ability to combat herpesviruses, which can cause latent, recurring infections. nih.gov

Herpes Simplex Virus (HSV): New nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have been synthesized and evaluated as potential antiviral agents. One compound, 1-(4-chloro-8-methyl nih.govnih.govnih.govtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea, demonstrated notable activity against Herpes Simplex Virus Type 1 (HSV-1) in a plaque-reduction assay, reducing the number of viral plaques by 25% at a concentration of 20 µg/mL. nih.gov

Cytomegalovirus (CMV): Human cytomegalovirus (HCMV) is another member of the herpesvirus family. While direct studies on this compound are limited, related heterocyclic compounds have shown anti-CMV activity. For instance, thioxothiazolo[3,4-a]quinazoline derivatives were found to inhibit HCMV replication, with the most potent compound showing a 50% effective concentration (EC₅₀) of 0.9 μM. nih.gov This compound was also effective against ganciclovir-resistant HCMV strains. nih.gov

Varicella-zoster virus (VZV): VZV, the causative agent of chickenpox and shingles, is another target for antiviral research. Novel deoxynucleoside analogues featuring unusual bicyclic base moieties have been identified as potent and selective inhibitors of VZV in vitro. nih.gov These compounds showed a significant enhancement in anti-VZV activity compared to the reference drug acyclovir, with no detectable in vitro cytotoxicity. nih.gov Further studies on related bicyclic nucleoside inhibitors have identified lead analogues with EC₅₀ values below 1 nM against VZV. nih.gov

A key mechanism through which some quinoxaline derivatives exert their biological effects is by interacting with genetic material. Studies on 6-nitroquinoxaline (B1294896) derivatives have shown that they can bind to bacterial DNA, leading to significant changes in its global structure. nih.gov This binding can induce an over-supercoiled form of DNA, which in turn inhibits essential processes like DNA synthesis and leads to the formation of fragmented nucleoids. nih.govresearchgate.net This structural alteration of DNA is a crucial factor in the compound's ability to disrupt cellular function. nih.govresearchgate.net While these studies were conducted in bacteria, the mechanism of DNA binding and structural perturbation could be applicable to the inhibition of DNA viruses, such as herpesviruses, by interfering with the integrity and replication of the viral genome.

Receptor Modulation and Enzyme Inhibition

The biological activity of quinoxaline derivatives also extends to the modulation of specific enzymes and receptors that are often implicated in disease pathways.

Certain novel quinoxaline derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.gov These enzymes are significant targets in cancer therapy and inflammation. The most potent of these compounds were further evaluated for their COX inhibitory activity, demonstrating their potential as both anticancer and anti-inflammatory agents. nih.gov

Additionally, other quinoxaline derivatives have been developed as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). nih.gov ASK1 is involved in stress and inflammatory signaling pathways, making it a relevant target for various diseases.

Glutamate (B1630785) Receptor Antagonism (NMDA, AMPA)

Quinoxaline derivatives have been extensively investigated as antagonists of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are crucial for excitatory synaptic transmission in the central nervous system, and their overactivation can lead to neurotoxicity.

Derivatives of 6-nitroquinoxaline are notable for their activity as glutamate receptor antagonists. For instance, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent antagonist of AMPA and kainate receptors, with IC50 values of 0.3 μM and 1.5 μM, respectively. tocris.com It also acts as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, albeit with a lower affinity (IC50 = 25 μM). tocris.com Studies have shown that CNQX can reverse the effects of NMDA receptor-mediated responses by competing with glycine at its modulatory site. nih.gov This dual antagonism suggests a complex interaction with the glutamate receptor system.

Research into a series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids has identified compounds with significant AMPA receptor antagonistic activity. nih.govresearchgate.net Structure-activity relationship studies revealed that incorporating a substituted phenyl group at the 7-position through a urethane (B1682113) linkage leads to potent AMPA receptor antagonists. nih.govresearchgate.net One of the most promising compounds from this series, which features a 4-carboxy group on the terminal phenyl moiety, demonstrated high potency and selectivity for the AMPA receptor in vitro. nih.govresearchgate.net

| Compound | Target Receptor | Activity (IC50) | Reference |

|---|---|---|---|

| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) | AMPA Receptor | 0.3 μM | tocris.com |

| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) | Kainate Receptor | 1.5 μM | tocris.com |

| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) | NMDA Receptor (Glycine Site) | 25 μM | tocris.com |

| GRA-293 (a 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acid derivative) | AMPA Receptor | High Potency & Selectivity | nih.govresearchgate.net |

Kinase Inhibition (e.g., Apoptosis Signal-regulating Kinase 1 - ASK1)

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular stress responses that regulate inflammation and apoptosis. nih.govnih.gov Inhibiting ASK1 is considered an attractive strategy for treating various diseases. nih.govresearchgate.net Quinoxaline derivatives have emerged as a promising class of ASK1 inhibitors.

The discovery of a dibromo-substituted quinoxaline fragment has led to the development of effective small-molecule inhibitors of ASK1. nih.gov One such derivative, compound 26e, exhibited a potent IC50 value of 30.17 nM against ASK1. nih.gov This compound also demonstrated a good safety profile in normal human liver LO2 cells. nih.gov Further studies have identified other potent and selective ASK1 inhibitors derived from different chemical scaffolds, highlighting the therapeutic potential of targeting this kinase. nih.govmdpi.com For example, another potent ASK1 inhibitor, compound 32, was discovered with a cell IC50 of 25 nM and has shown the ability to reduce inflammatory markers in the central nervous system. nih.gov

| Compound Class/Name | Target Kinase | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Dibromo substituted quinoxaline (Compound 26e) | ASK1 | 30.17 nM | nih.gov |

| Compound 32 | ASK1 | 25 nM (cell-based) | nih.gov |

| Pyridin-2-yl urea (B33335) inhibitor (Compound 2) | ASK1 | 1.55 ± 0.27 nM | mdpi.com |

| Benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one (BPyO-34) | ASK1 | 0.52 μM | researchgate.net |

In Silico Assessment of DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial survival, making it a well-validated target for antibacterial drugs. nih.govals-journal.com There is a continuous need for novel DNA gyrase inhibitors due to the emergence of bacterial resistance. nih.govnih.gov In silico methods, such as molecular docking, are valuable tools for the discovery and design of new inhibitors. nih.gov

Molecular modeling studies have been performed on various quinoxaline derivatives to investigate their potential as DNA gyrase inhibitors. nih.gov These studies explore the binding modes of the compounds within the active site of the enzyme. For example, in silico studies of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives have been conducted to understand their structural requirements for antimycobacterial activity and their interactions with the M. tuberculosis DNA gyrase active site. nih.govnih.gov

Docking simulations of certain quinoline (B57606) derivatives, which share structural similarities with quinoxalines, have shown promising interactions with the DNA gyrase active site, suggesting they could be effective inhibitors. rsc.orgresearchgate.net These computational approaches help in predicting the binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. nih.govsemanticscholar.org For instance, a docking study of a quinoline derivative revealed a low binding energy of -20.84 Kcal/mol, indicating a strong potential for DNA gyrase inhibition. researchgate.net

| Compound Class | Target Enzyme | In Silico Method | Key Finding | Reference |

|---|---|---|---|---|

| Quinoxaline-2-carboxamide 1,4-di-N-oxides | Mtb-DNA gyrase | Molecular Docking | Investigation of binding modes in the active site. | nih.gov |

| 2-phenyl quinoline hydrazide derivatives | Bacterial DNA gyrase | Molecular Docking | Compound 2e showed the lowest binding energy (S = -20.84 Kcal/mol). | researchgate.net |

| Pyrano[3,2-c]quinoline-3-carboxylates | DNA gyrase | Docking simulations | Postulated interactions and good fitting into the molecular target. | rsc.org |

Future Research Directions and Translational Perspectives for Ethyl 6 Nitroquinoxaline 2 Carboxylate

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on methods that can be environmentally taxing. Future research on Ethyl 6-nitroquinoxaline-2-carboxylate should prioritize the development of green and sustainable synthetic protocols. Innovations in this area are crucial for producing the compound in an eco-friendly and economically viable manner.

Key green chemistry approaches that could be explored include:

Solvent-Free Synthesis: A significant advancement in green chemistry is the move towards solvent-free reaction conditions. tandfonline.com Grinding techniques, catalyzed by agents like p-toluenesulfonic acid, have proven effective for synthesizing quinoxaline derivatives at room temperature with high yields and minimal waste. tandfonline.com Similarly, the use of recyclable solid acid catalysts such as cellulose (B213188) sulfuric acid under solvent-free conditions offers an environmentally friendly alternative. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. e-journals.inudayton.edu The application of microwave-assisted synthesis, particularly under solvent-free conditions or using mineral supports like acidic alumina, could offer a rapid and efficient route to this compound. researchgate.netscispace.comjocpr.com

Novel Catalytic Systems: The exploration of efficient and recyclable catalysts is a cornerstone of green synthesis. Sulfated polyborate, for instance, has been shown to be an effective catalyst for quinoxaline synthesis under solvent-free conditions, offering advantages such as high yields and short reaction times. ias.ac.in The development of biodegradable catalysts, such as cellulose sulfuric acid, further enhances the green credentials of the synthetic process. tandfonline.com

| Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free Grinding | p-Toluenesulfonic acid | Room temperature, convenient, environmentally friendly | tandfonline.com |

| Microwave-Assisted | Solvent-free, acidic alumina | Rapid (minutes), high yields, simple work-up | researchgate.netscispace.com |

| Solid Acid Catalysis | Sulfated polyborate | Recyclable catalyst, high yields, short reaction times | ias.ac.in |

| Biodegradable Catalyst | Cellulose sulfuric acid | Environmentally friendly, recyclable, room temperature | tandfonline.com |

Advanced Methodologies for Mechanistic Elucidation of Reactivity and Biological Activity

A deep understanding of the reactivity and biological action of this compound is fundamental for its future development. Advanced analytical and computational techniques can provide invaluable insights into its structure-activity relationships.

Future research in this area should employ:

Spectroscopic Techniques: A combination of advanced spectroscopic methods will be crucial for a thorough characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and UV-Vis spectroscopy can provide detailed information about the molecular structure and electronic properties. tandfonline.comscispace.com

Electron Paramagnetic Resonance (EPR) Spin Trapping: To investigate photoinduced processes and the generation of reactive intermediates, EPR spin trapping is a powerful technique. This can help in understanding the photobiological activity of the compound. nih.gov